molecular formula C₁₅H₁₄D₁₀N₂O₂ B1146530 Diethyl Rivastigmine-d10 CAS No. 1346599-05-0

Diethyl Rivastigmine-d10

Cat. No. B1146530
M. Wt: 274.42
InChI Key:
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Description

Synthesis Analysis

The synthesis of Rivastigmine and its derivatives, including Diethyl Rivastigmine-d10, involves multiple chemical reactions. For instance, the compound (S)-rivastigmine was synthesized by reacting 3-(1-dimethylaminoethyl)-phenol with N-ethyl-N-methylcarbamoylchloride, followed by the preparation of the diastereoisomeric salt with (+)-O,O'-di-(p-toluoyl)-D-tartaric acid (D-(+)-DTTA) (Wen Fu-hua, 2009). Other synthesis methods involve chemoenzymatic processes using enzymes like omega-transaminases for asymmetric amination (M. Fuchs et al., 2010).

Molecular Structure Analysis

The molecular structure of Rivastigmine's derivatives has been elucidated through techniques such as single-crystal X-ray diffraction, showing the compound's orthorhombic system with specific space group and parameters (Wen Fu-hua, 2009).

Chemical Reactions and Properties

Rivastigmine and its derivatives undergo various chemical reactions, including esterification, benzylic bromination, and substitution reactions. The key steps in these syntheses often involve innovative methods to increase yield and efficiency without traditional purification (Cong Zhang et al., 2013).

Physical Properties Analysis

The physical properties of Rivastigmine derivatives, including Diethyl Rivastigmine-d10, such as crystal structure and parameters, have been detailed, providing insight into the compound's stability and structure (Wen Fu-hua, 2009).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of Rivastigmine derivatives, are determined by their molecular structure and the specific functional groups present. For instance, the carbamate moiety in Rivastigmine is crucial for its inhibitory action on cholinesterase enzymes, a property likely shared by its deuterated derivatives (P. Bar-on et al., 2002).

Scientific Research Applications

Neurological Efficacy and Mechanisms

Rivastigmine has been extensively studied for its therapeutic efficacy in Alzheimer's Disease (AD) and Parkinson's Disease Dementia (PDD). It functions as a dual inhibitor of acetylcholinesterase and butyrylcholinesterase, leading to increased cholinergic transmission which is beneficial in managing cognitive deficits associated with these disorders. Research demonstrates Rivastigmine's potential in improving cognitive performance, attention, and executive functions in patients with PDD and AD, providing a basis for exploring similar outcomes with Diethyl Rivastigmine-d10 in pharmacological research.

  • Cognitive Enhancement in Parkinson's Disease Dementia : Rivastigmine has shown significant improvements in cognitive functions and attention in patients with dementia associated with Parkinson's disease, underscoring its utility in treating neuropsychiatric complications of neurodegenerative diseases (Wesnes et al., 2005).

  • Impact on Alzheimer's Disease : Clinical trials have demonstrated Rivastigmine's efficacy in Alzheimer's disease by enhancing cognitive functions and reducing behavioral symptoms. The development of a transdermal patch formulation highlighted improvements in delivery methods, potentially influencing research into novel delivery systems for its deuterated forms (Winblad et al., 2007).

Pharmacological Actions Beyond Acetylcholinesterase Inhibition

Rivastigmine's action mechanism extends beyond its primary role as a cholinesterase inhibitor, affecting various neurotransmitter systems and contributing to its therapeutic profile. This broad pharmacological activity provides a rich area for research into the specific contributions of Diethyl Rivastigmine-d10 in modulating neurochemical pathways.

  • Modulation of Neurotransmitter Systems : Studies on Rivastigmine have uncovered its effects on neurotransmitter systems beyond cholinergic pathways, including modulating glutamatergic and dopaminergic transmission. This suggests avenues for research into Diethyl Rivastigmine-d10's potential effects on these systems (Nizri et al., 2008).

Safety And Hazards

Rivastigmine is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It is also harmful to aquatic life with long-lasting effects .

Future Directions

Recent research on anti-AD drugs has been focused on multi-target compounds. In one study, seven novel hybrids (RIV–BIM) conjugating the active moiety of the drug rivastigmine (RIV) with 2 isomeric hydroxyphenylbenzimidazole (BIM) units were developed and studied . These hybrids seem to be potential drug candidates for AD with multi-target abilities .

properties

CAS RN

1346599-05-0

Product Name

Diethyl Rivastigmine-d10

Molecular Formula

C₁₅H₁₄D₁₀N₂O₂

Molecular Weight

274.42

synonyms

N,N-(Diethyl-d10)carbamic Acid 3-[(1S)-1-(Dimethylamino)ethyl]phenyl Ester; 

Origin of Product

United States

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